An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-fluorophenylacetonitrile
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-fluorophenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-5-fluorophenylacetonitrile, a key intermediate in synthetic organic chemistry and drug discovery. This document details its structural characteristics, physicochemical properties, reactivity, and safety information. Furthermore, it includes representative experimental protocols for its synthesis and characterization, alongside a discussion of its potential applications in medicinal chemistry.
Core Chemical Properties
2-Bromo-5-fluorophenylacetonitrile is a halogenated aromatic nitrile. Its structure, featuring a bromo, a fluoro, and a cyanomethyl group on a benzene ring, offers a versatile platform for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 2-Bromo-5-fluorophenylacetonitrile
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrFN | --INVALID-LINK-- |
| Molecular Weight | 214.03 g/mol | --INVALID-LINK-- |
| CAS Number | 886761-96-2 | --INVALID-LINK-- |
| Appearance | White solid | [Various supplier safety data sheets] |
| Melting Point | 70.6-70.8 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 271.7 ± 25.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.573 ± 0.06 g/cm³ | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as DMSO and ethyl acetate. Insoluble in water. | [General chemical knowledge] |
Synthesis and Reactivity
The synthesis of 2-Bromo-5-fluorophenylacetonitrile typically involves the cyanation of a corresponding benzyl halide. The presence of both a bromine and a fluorine atom on the aromatic ring allows for selective functionalization. The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, while the fluorine atom can be displaced through nucleophilic aromatic substitution, although this is generally less favorable than with nitro-activated systems.
Representative Synthesis Protocol
The following is a representative experimental protocol for the synthesis of a structurally related compound, 2-(2-bromo-4-fluorophenyl)acetonitrile, which can be adapted for the synthesis of 2-Bromo-5-fluorophenylacetonitrile.[1]
Reaction:
2-Bromo-5-fluorobenzyl bromide + NaCN → 2-Bromo-5-fluorophenylacetonitrile + NaBr
Materials:
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2-Bromo-5-fluorobenzyl bromide
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Sodium cyanide (NaCN)
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Dimethyl sulfoxide (DMSO)
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Dichloromethane (CH₂Cl₂)
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Water (H₂O)
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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In a round-bottom flask, dissolve sodium cyanide (2.0 equivalents) in DMSO.
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Heat the solution to 90 °C in an oil bath.
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Remove the heat source and slowly add 2-bromo-5-fluorobenzyl bromide (1.0 equivalent).
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Monitor the reaction temperature. Once the exothermic reaction subsides and the temperature drops to 50 °C, add water to the reaction mixture.
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Extract the aqueous mixture with dichloromethane (3 x 50 mL).
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel flash chromatography using a hexane/ethyl acetate gradient (e.g., 9:1) to yield 2-Bromo-5-fluorophenylacetonitrile as a white solid.[1]
Logical Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of 2-Bromo-5-fluorophenylacetonitrile.
Spectroscopic Characterization
The structure of 2-Bromo-5-fluorophenylacetonitrile can be confirmed using various spectroscopic techniques.
¹H NMR Spectroscopy
Experimental Protocol:
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Instrument: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
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Parameters: Standard proton NMR acquisition parameters are used. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).
Expected ¹H NMR Spectrum (in CDCl₃):
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Aromatic Protons (3H): The three protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.8 ppm). The coupling patterns will be influenced by both the bromine and fluorine substituents.
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Methylene Protons (2H): The two protons of the cyanomethyl group (-CH₂CN) will appear as a singlet at approximately δ 3.8-4.2 ppm. The downfield shift is due to the deshielding effect of the adjacent aromatic ring and the cyano group.
¹³C NMR Spectroscopy
Experimental Protocol:
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Sample Preparation: As described for ¹H NMR.
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Instrument: A 100 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
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Parameters: Standard carbon NMR acquisition parameters with proton decoupling.
Expected ¹³C NMR Spectrum (in CDCl₃):
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Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 110-140 ppm). The carbon attached to the fluorine will appear as a doublet due to C-F coupling. The carbon attached to the bromine will also have a characteristic chemical shift.
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Methylene Carbon (1C): The carbon of the -CH₂CN group will appear at approximately δ 20-30 ppm.
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Nitrile Carbon (1C): The carbon of the cyano group (-C≡N) will be observed around δ 115-120 ppm.
Infrared (IR) Spectroscopy
Experimental Protocol:
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Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
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Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050-3100 | Aromatic C-H stretch |
| ~2900-2950 | Aliphatic C-H stretch (-CH₂-) |
| ~2250 | C≡N stretch (nitrile) |
| ~1580-1600 | Aromatic C=C stretch |
| ~1200-1250 | C-F stretch |
| ~600-700 | C-Br stretch |
Mass Spectrometry (MS)
Experimental Protocol:
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Instrument: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
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Ionization Method: Electron Ionization (EI) at 70 eV is commonly used.
Expected Fragmentation Pattern:
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Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 213 and an M+2 peak at m/z 215 of approximately equal intensity, which is characteristic of a compound containing one bromine atom.
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Major Fragments: Common fragmentation pathways include the loss of the bromine atom ([M-Br]⁺), the cyano group ([M-CN]⁺), and the cyanomethyl group ([M-CH₂CN]⁺).
Diagram of Spectroscopic Analysis Workflow
Caption: The workflow for the structural elucidation of 2-Bromo-5-fluorophenylacetonitrile using various spectroscopic methods.
Safety and Handling
2-Bromo-5-fluorophenylacetonitrile is a hazardous substance and should be handled with appropriate safety precautions.
Table 2: GHS Hazard Statements
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Source: --INVALID-LINK--
Handling Recommendations:
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Use only in a well-ventilated area, preferably in a fume hood.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a dry and well-ventilated place.
Applications in Drug Development
Halogenated phenylacetonitriles are valuable building blocks in medicinal chemistry. While specific biological activities for 2-Bromo-5-fluorophenylacetonitrile are not extensively documented, related compounds have shown significant potential. For instance, 2-bromo-4-fluorophenylacetonitrile is a key intermediate in the synthesis of novel triazole-based aminopyrimidine compounds that act as Polo-like kinase 1 (Plk1) inhibitors, which are being investigated for their potential as anticancer agents.[1] Plk1 plays a crucial role in cell cycle regulation, and its inhibition can prevent the division of cancer cells.[1]
The structural motifs present in 2-Bromo-5-fluorophenylacetonitrile make it an attractive starting material for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential biological activity. Its differential reactivity at the bromo and fluoro positions allows for a stepwise and controlled introduction of various substituents, enabling the generation of diverse chemical libraries for drug screening.
Potential Signaling Pathway Involvement (Hypothetical)
Caption: A hypothetical pathway illustrating the potential role of 2-Bromo-5-fluorophenylacetonitrile as a precursor to a bioactive compound targeting a cellular signaling pathway.
